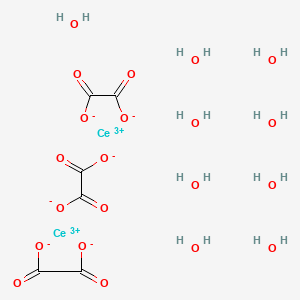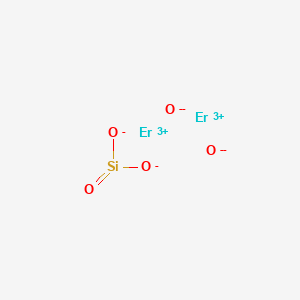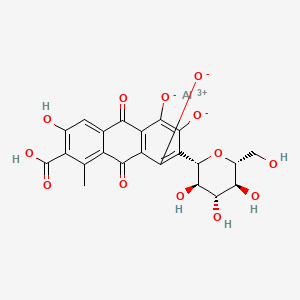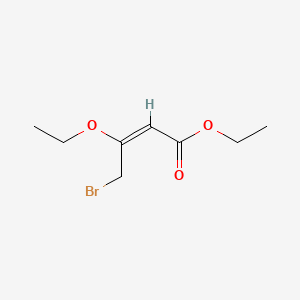
Zirconium(IV) isopropoxide isopropanol complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(IV) isopropoxide isopropanol complex is a suitable precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It is used in the manufacture of hybrid zirconium-containing polymers . It is also used as a source of zirconia, a well-known material having high mechanical strength, chemical durability, and alkali resistance .
Synthesis Analysis
The synthesis literature towards zirconium(IV) isopropoxide isopropanol complex has been reviewed . The most convenient synthesis methods have been optimized and the products have been compared with commercial sources . The attachment of pendent olefin groups to oxygen-ligated zirconium complexes using olefin-substituted phenols and alcohols and readily accessible zirconium reagents is described .Molecular Structure Analysis
The linear formula of Zirconium(IV) isopropoxide isopropanol complex is Zr(OCH(CH3)2)4 · (CH3)2CHOH . Its molecular weight is 387.67 g/mol .Chemical Reactions Analysis
Zirconium(IV) isopropoxide isopropanol complex is an efficient and good catalyst for the ring-opening polymerization of rac-lactides and ε-caprolactone as well as δ-valerolactone, rac-β-butyrolactone, ethylene, and propylene .Physical And Chemical Properties Analysis
Zirconium(IV) isopropoxide isopropanol complex is a white solid . It decomposes before melting .Applications De Recherche Scientifique
Nanomaterial Synthesis
Zirconium(IV) isopropoxide isopropanol complex is a key precursor in the synthesis of zirconia-based nanomaterials. These nanomaterials have been extensively studied for their potential in various fields due to their unique properties such as high mechanical strength and thermal stability. The compound is used in different synthesis approaches, including hydrothermal, solvothermal, sol–gel, and microwave methods, to obtain zirconia nanoparticles with specific phases and shapes .
Coatings and Polymers
The complex is utilized to create highly dispersible zirconia nanoparticles, which are then functionalized and blended with UV-curable urethane-acrylate formulations. This results in poly(urethane-acrylate)/zirconia nanocomposite coatings with improved properties like hardness, elastic modulus, and thermal stability. These coatings find applications in industries requiring durable and stable materials .
Biomedical Applications
In the biomedical field, zirconia nanoparticles synthesized from Zirconium(IV) isopropoxide isopropanol complex exhibit remarkable properties. They are used in dentistry for dental implants and crowns due to their biocompatibility and strength. Additionally, their potential in drug delivery systems is being explored, leveraging their ability to be functionalized for targeted therapy .
Catalysis
The complex serves as a catalyst or catalyst precursor in various chemical reactions. Its role in catalysis is attributed to the high surface area and active sites of the zirconia nanoparticles, which can be tailored during synthesis. This makes it valuable for industrial processes that require efficient and selective catalysts .
Sensor Technology
Zirconium(IV) isopropoxide isopropanol complex-derived zirconia nanomaterials are investigated for their use in sensor technology. Their sensitivity to environmental changes makes them suitable for developing nanosensors that can detect gases, ions, or organic compounds with high precision .
Energy Storage
Research is ongoing to utilize zirconia nanoparticles in energy storage applications. The complex is used to synthesize zirconia that can be incorporated into battery systems, potentially enhancing the performance and longevity of energy storage devices .
Safety and Hazards
Zirconium(IV) isopropoxide isopropanol complex is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, to wear protective gloves/eye protection/face protection, and to remove all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of the Zirconium(IV) isopropoxide isopropanol complex is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers play a crucial role in the manufacture of hybrid zirconium-containing polymers .
Mode of Action
The Zirconium(IV) isopropoxide isopropanol complex acts as a precursor in the synthesis of olefin-functionalized zirconium-containing monomers . It interacts with its targets through a process known as ring-opening polymerization . This interaction results in the formation of hybrid zirconium-containing polymers .
Biochemical Pathways
The Zirconium(IV) isopropoxide isopropanol complex affects the biochemical pathway of polymer synthesis. It contributes to the production of various materials, particularly (doped) oxide nanocrystals . The size of these oxide nanocrystals can be tuned by varying the metal alkoxide .
Result of Action
The action of the Zirconium(IV) isopropoxide isopropanol complex results in the formation of olefin-functionalized zirconium-containing monomers . These monomers are then used to manufacture hybrid zirconium-containing polymers . Additionally, it can be used as a source of zirconia, a material known for its high mechanical strength, chemical durability, and alkali resistance .
Action Environment
The action, efficacy, and stability of the Zirconium(IV) isopropoxide isopropanol complex are influenced by environmental factors such as temperature and moisture . For instance, the synthesis of zirconium and hafnium alkoxides requires rigorous anhydrous conditions . Furthermore, the compound is moisture-sensitive, necessitating careful storage and handling .
Propriétés
IUPAC Name |
propan-2-ol;zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVICDBMBMSJAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H40O5Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
zirconium(IV) isopropoxide isopropanol | |
CAS RN |
14717-56-7 |
Source


|
| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Zirconium(IV) isopropoxide isopropanol complex in nanocrystal synthesis?
A: Zirconium(IV) isopropoxide isopropanol complex acts as a precursor for the formation of zirconia (ZrO2) nanocrystals. In the described research [, ], the complex undergoes a solvothermal reaction in benzyl alcohol, leading to the formation of highly crystalline ZrO2 nanoparticles.
Q2: How can the surface of these zirconia nanocrystals be modified?
A: The surface of the synthesized ZrO2 nanocrystals can be modified using various silane coupling agents (SCAs) [, ]. This functionalization process improves the nanoparticles' dispersibility in different organic solvents, making them suitable for various applications. For instance, researchers successfully utilized 3-aminopropyltriethoxysilane (APTES), decyltrimethoxysilane (DTMS), and 3-(trimethoxysilyl) propyl methacrylate (MPS) to modify the surface of ZrO2 nanocrystals and enhance their dispersion in solvents like tetrahydrofuran (THF) and o-phenylphenoxyethyl acrylate (OPPEA) [].
Q3: What factors influence the stability of zirconia nanocrystal dispersions?
A3: The long-term stability of the ZrO2 nanocrystal dispersions is influenced by several factors, including:
- Type of silane coupling agent used: Different SCAs result in varying degrees of hydrolysis and condensation, affecting the overall stability [].
- Solvent polarity: High polarity, often due to the attached SCA, can negatively impact the dispersion's stability over time [].
- Interparticle interactions: The presence of certain functional groups on the modified surface can lead to interparticle coupling and subsequent aggregation, decreasing stability [].
Q4: What are the potential applications of these surface-modified zirconia nanocrystals?
A4: The ability to finely control the surface chemistry and dispersion of these ZrO2 nanocrystals through SCA modification makes them promising for various applications, including:
- High refractive index materials: The research indicates that incorporating these modified ZrO2 nanocrystals into polymers like OPPEA can yield materials with a high refractive index, potentially useful in optical applications [].
- UV-curable coatings: While not directly addressed in the provided abstracts, research suggests that highly dispersible zirconia nanoparticles can be incorporated into UV-curable poly(urethane-acrylate) coatings, enhancing their properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)

